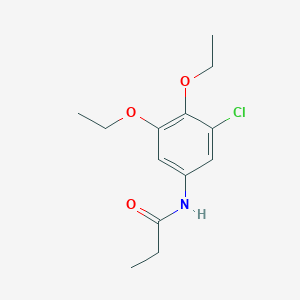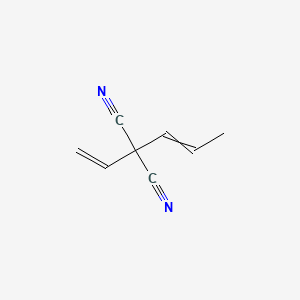
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol typically involves the fluorination of decane-1,10-diol. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These methods are optimized for efficiency and yield, often utilizing specialized equipment to handle the reactive fluorine gas safely. The resulting product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds and materials.
Biology: Its hydrophobic properties make it useful in studying membrane interactions and protein folding.
Medicine: The compound is explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of specialized coatings, lubricants, and surfactants.
Mecanismo De Acción
The mechanism by which 2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, leading to its diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol: Another highly fluorinated diol with similar properties but a different fluorination pattern.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorinated acrylate used in surface functionalization and nanomaterial synthesis.
Uniqueness
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its combination of hydrophobicity, stability, and reactivity makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
90177-97-2 |
|---|---|
Fórmula molecular |
C10H10F12O2 |
Peso molecular |
390.17 g/mol |
Nombre IUPAC |
2,2,4,4,5,5,6,6,7,7,9,9-dodecafluorodecane-1,10-diol |
InChI |
InChI=1S/C10H10F12O2/c11-5(12,3-23)1-7(15,16)9(19,20)10(21,22)8(17,18)2-6(13,14)4-24/h23-24H,1-4H2 |
Clave InChI |
DAJUWLXWWROENQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)(F)F)C(C(C(C(CC(CO)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)








![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)


